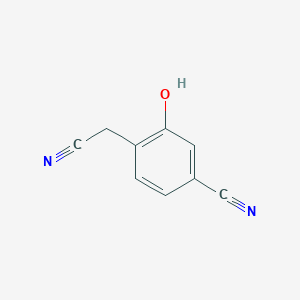![molecular formula C14H20O2S2 B14237146 6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 344452-73-9](/img/structure/B14237146.png)
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Dioxa-3,12-dithiabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure containing oxygen and sulfur atoms
Métodos De Preparación
The synthesis of 6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the modulation of various biological pathways, including enzyme inhibition or activation. The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable tool in studying molecular interactions.
Comparación Con Compuestos Similares
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene can be compared with other similar compounds, such as:
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene: This compound contains nitrogen atoms in place of sulfur, leading to different chemical properties and reactivity.
6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene: Another similar compound with nitrogen atoms, which affects its interactions and applications.
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
344452-73-9 |
|---|---|
Fórmula molecular |
C14H20O2S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
6,9-dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C14H20O2S2/c1-2-13-10-14(3-1)12-18-9-7-16-5-4-15-6-8-17-11-13/h1-3,10H,4-9,11-12H2 |
Clave InChI |
KQULGWYWKBXTOF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCSCC2=CC=CC(=C2)CSCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
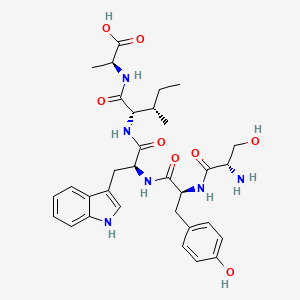
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)

![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
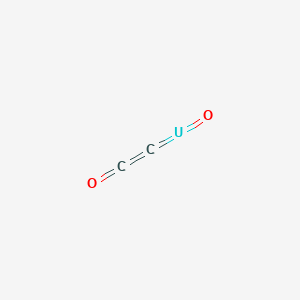
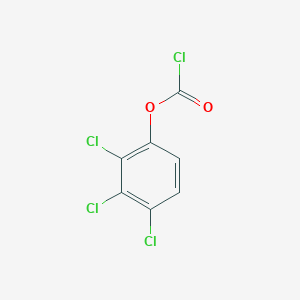
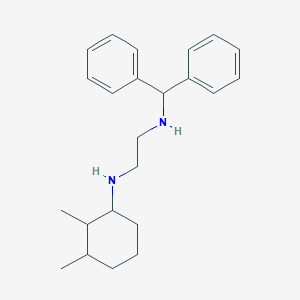
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
